

NVP-HSP990: A Technical Guide to its Molecular Structure and Mechanism of Action

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Compound of Interest

Compound Name: *Hsp-990*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and inhibitory mechanisms of NVP-HSP990, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). The information presented herein is intended to support further research and development efforts in the field of oncology and related disciplines.

Molecular Structure and Chemical Properties

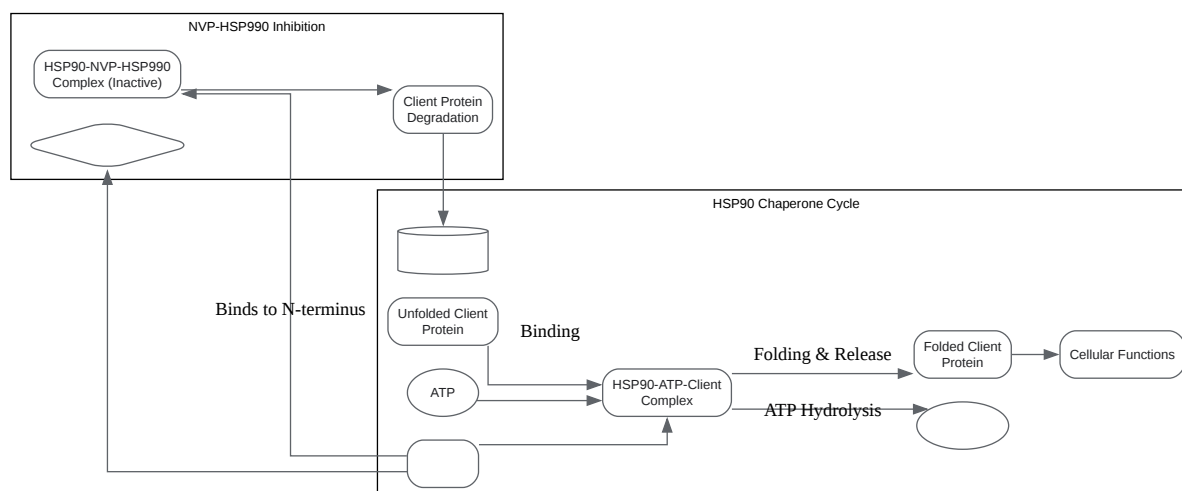
NVP-HSP990, a novel and orally bioavailable HSP90 inhibitor, is structurally distinct from other known HSP90 inhibitors.[1][2] Its core structure is based on a 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold.[1][2] The precise chemical identity of NVP-HSP990 is defined by its IUPAC name: (7R)-2-amino-7-[4-fluoro-2-(6-methoxy-2-pyridinyl)phenyl]-7,8-dihydro-4-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one.[3] A co-crystal structure of NVP-HSP990 bound to the N-terminal domain of HSP90 α has been resolved at 1.5Å, providing detailed insights into its binding mode.[2]

Property	Value	Reference
Chemical Formula	C20H18FN5O2	[4]
Molecular Weight	379.39 g/mol	[1][4][5]
CAS Number	934343-74-5	[5]
IUPAC Name	(7R)-2-amino-7-[4-fluoro-2-(6-methoxy-2-pyridinyl)phenyl]-7,8-dihydro-4-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one	[3]
Synonyms	HSP990, HSP-990	[4]

Mechanism of Action: Inhibition of the HSP90 Chaperone Cycle

NVP-HSP990 exerts its therapeutic effects by potently inhibiting the chaperone activity of HSP90.[4] It binds to the N-terminal ATP-binding domain of HSP90, a critical step in the chaperone cycle.[1][2][6] This binding event competitively inhibits the hydrolysis of ATP, which is essential for the conformational changes required for HSP90 to process its client proteins.

The inhibition of HSP90 leads to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins that are dependent on HSP90 for their proper folding, stability, and function.[4] This disruption of cellular homeostasis ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]

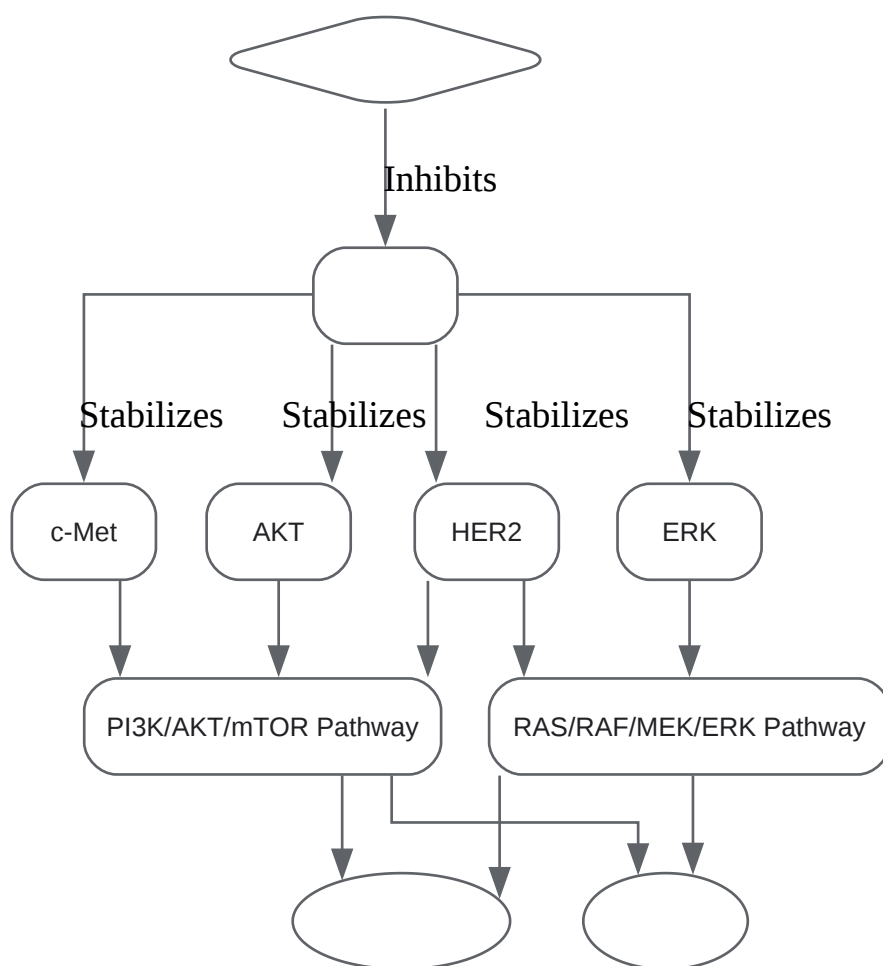


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Mechanism of NVP-HSP990 Inhibition of the HSP90 Chaperone Cycle.

Downstream Signaling Pathways Affected by NVP-HSP990

By promoting the degradation of key oncogenic client proteins, NVP-HSP990 effectively disrupts multiple signaling pathways critical for tumor growth and survival. Notably, NVP-HSP990 treatment leads to the depletion of proteins such as c-Met, HER2/ERBB2, AKT, and ERK.[4][5][6] The degradation of these proteins inhibits downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently hyperactivated in cancer.



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Downstream Signaling Pathways Disrupted by NVP-HSP990.

Quantitative Analysis of NVP-HSP990 Activity

The potency of NVP-HSP990 has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity against different HSP90 isoforms and its anti-proliferative effects in various cancer cell lines.

Table 1: Inhibitory Activity (IC₅₀) of NVP-HSP990 against HSP90 Isoforms

HSP90 Isoform	IC50 (nM)	Reference
Hsp90α	0.6	[1] [3] [5]
Hsp90β	0.8	[1] [3] [5]
Grp94	8.5	[1] [3] [5]
TRAP-1	320	[1] [3] [7]

Table 2: Anti-proliferative Activity (GI50/EC50/IC50) of NVP-HSP990 in Cancer Cell Lines

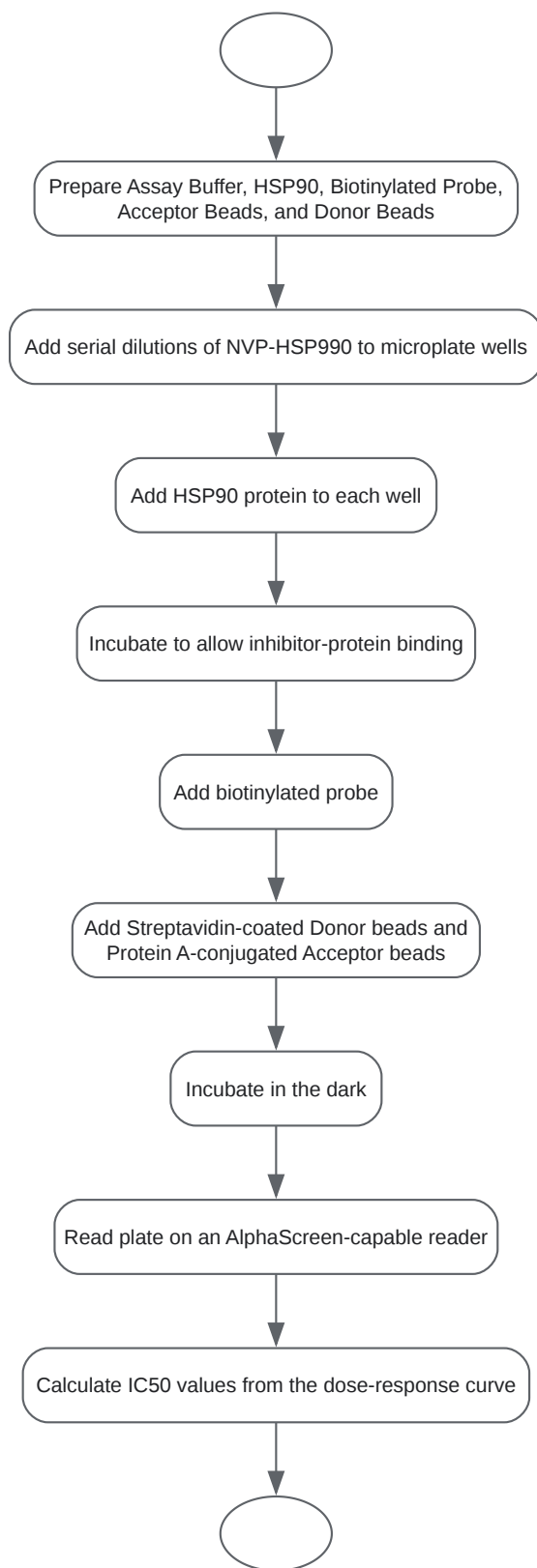
Cell Line	Cancer Type	Value (nM)	Parameter	Reference
BT474	Breast Cancer	7 ± 2	GI50	[5]
A549	Lung Cancer	28 ± 5	GI50	[5]
H1975	Lung Cancer	35 ± 4	GI50	[5]
MV4;11	Leukemia	4 ± 1	GI50	[5]
GTL-16	Gastric Cancer	14	EC50	[5]
Multiple Myeloma Cell Lines	Multiple Myeloma	27-49	IC50	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize NVP-HSP990.

HSP90 Isoform Binding Affinity (AlphaScreen Competition Assay)

This assay determines the potency of inhibitors in disrupting the interaction between HSP90 and a biotinylated probe.



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Workflow for AlphaScreen Competition Binding Assay.

Methodology:

- Prepare all reagents: assay buffer, recombinant human HSP90 α , HSP90 β , or Grp94, biotinylated geldanamycin, AlphaScreen Streptavidin Donor beads, and Protein A Acceptor beads.
- Add serially diluted NVP-HSP990 to the wells of a 384-well microplate.
- Add the respective HSP90 isoform to each well.
- Incubate at room temperature to allow for the binding of NVP-HSP990 to HSP90.
- Add biotinylated geldanamycin to each well.
- Add a mixture of Donor and Acceptor beads.
- Incubate the plate in the dark at room temperature.
- Read the plate using an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the binding of the inhibitor.
- Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

TRAP-1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the TRAP-1 isoform of HSP90 in the presence of an inhibitor.

Methodology:

- Prepare a reaction buffer containing HEPES, KCl, MgCl₂, and Brij-35.
- Add serially diluted NVP-HSP990 to the wells of a microplate.
- Add recombinant human TRAP-1 to each well.
- Initiate the reaction by adding ATP.
- Incubate the plate at 37°C.

- Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric detection reagent.
- Read the absorbance at a specific wavelength (e.g., 620 nm).
- Calculate the IC50 value from the dose-response curve.

Western Blotting for Client Protein Degradation and Hsp70 Induction

This technique is used to assess the levels of specific proteins in cells following treatment with NVP-HSP990.^[7]

Methodology:

- Culture cancer cells (e.g., GTL-16) to a suitable confluency.
- Treat the cells with various concentrations of NVP-HSP990 for a specified period (e.g., 24 hours).
- Lyse the cells to extract total protein.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., c-Met, AKT) and Hsp70. A loading control antibody (e.g., GAPDH or β -actin) should also be used.
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

- Quantify the band intensities to determine the relative protein levels.

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